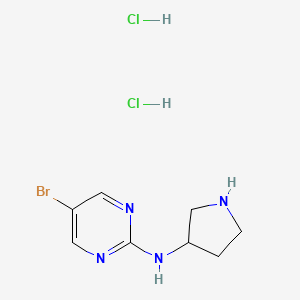

5-bromo-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

CAS No.: 2097954-10-2

Cat. No.: VC3192553

Molecular Formula: C8H13BrCl2N4

Molecular Weight: 316.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097954-10-2 |

|---|---|

| Molecular Formula | C8H13BrCl2N4 |

| Molecular Weight | 316.02 g/mol |

| IUPAC Name | 5-bromo-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C8H11BrN4.2ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;;/h3-4,7,10H,1-2,5H2,(H,11,12,13);2*1H |

| Standard InChI Key | QULZMBKDPVTSRY-UHFFFAOYSA-N |

| SMILES | C1CNCC1NC2=NC=C(C=N2)Br.Cl.Cl |

| Canonical SMILES | C1CNCC1NC2=NC=C(C=N2)Br.Cl.Cl |

Introduction

5-Bromo-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a heterocyclic aromatic organic compound belonging to the pyrimidine class. It is characterized by the presence of a bromine atom and a pyrrolidin-3-yl group attached to the pyrimidine ring. This compound is widely used in scientific research and industrial applications due to its unique chemical properties.

Synthesis Methods

The synthesis of 5-bromo-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves multiple steps:

-

Preparation of Pyrimidin-2-amine Core: The synthesis begins with the preparation of the pyrimidin-2-amine core.

-

Introduction of Bromine Atom: The bromine atom is introduced at the 5-position of the pyrimidine ring through a reaction with bromine in the presence of a catalyst like iron(III) chloride.

-

Introduction of Pyrrolidin-3-yl Group: The pyrrolidin-3-yl group is introduced through a nucleophilic substitution reaction with 3-aminopyrrolidine.

In industrial settings, large-scale reactions using continuous flow reactors are employed to ensure consistent quality and yield. Purification steps, including recrystallization and chromatography, are used to obtain the final product with high purity.

Biological Activity

The biological activity of 5-bromo-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound is used in the study of enzyme inhibitors and receptor ligands, particularly in pharmaceutical research.

| Biological Application | Description |

|---|---|

| Enzyme Inhibition | Acts as an enzyme inhibitor by binding to the active site of the enzyme, preventing its activity. |

| Receptor Binding | Binds to receptors involved in cellular signaling pathways, influencing various biological processes. |

Industrial and Research Applications

-

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

-

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

-

Medicine: Utilized in the development of new drugs and therapeutic agents.

-

Industry: Applied in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume